molecular formula C15H18N2O2 B2433416 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile CAS No. 2411220-57-8

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile

Cat. No. B2433416
CAS RN: 2411220-57-8
M. Wt: 258.321
InChI Key: KFULYFUYSGJRKH-UHFFFAOYSA-N
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Description

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile, also known as CBAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBAM is a member of the aziridine family, which are cyclic organic compounds that contain a nitrogen atom and a three-membered ring.

Mechanism of Action

The mechanism of action of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile also induces apoptosis, which is a process of programmed cell death that is necessary for the normal functioning of cells.
Biochemical and Physiological Effects:
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile also induces apoptosis, which is a process of programmed cell death that is necessary for the normal functioning of cells. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has neuroprotective effects and can prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is its high potency and selectivity. It can inhibit the growth of cancer cells at low concentrations, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile. One area of research is in the development of new anticancer drugs. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo.
Another area of research is in the treatment of neurological disorders. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has neuroprotective effects and can prevent the death of neurons in the brain. Further research is needed to determine its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is a promising chemical compound that has potential therapeutic applications in various diseases. Its high potency and selectivity make it a promising candidate for the development of new anticancer drugs. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has neuroprotective effects and can prevent the death of neurons in the brain, making it a potential treatment for neurological disorders. Further research is needed to determine its efficacy in vivo and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile involves the reaction of 4-bromo-2-methoxybenzonitrile with cyclobutylamine and sodium hydride in dimethylformamide. The reaction mixture is heated at a temperature of 80°C for several hours to yield 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile as a white solid. The purity of the compound is then confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been studied extensively for its potential therapeutic applications in various diseases. One of the primary areas of research is in the treatment of cancer. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Another area of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.

properties

IUPAC Name

4-[(1-cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-15-7-14(6-5-11(15)8-16)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFULYFUYSGJRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CN2C3CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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